(R)-2-Benzhydryloxirane
Overview
Description
(R)-2-Benzhydryloxirane, or (R)-2-BHO, is a chiral oxirane compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis has been studied and developed by many chemists in order to make it more accessible and economical for research. This compound has been found to have a variety of biochemical and physiological effects, and its potential for use in laboratory experiments has been explored. In
Scientific Research Applications
- Researchers use it to synthesize chiral intermediates for pharmaceuticals, including antiviral agents, anti-inflammatory drugs, and anticancer compounds .
- Chemists employ it to create complex molecules with specific stereochemistry, which is crucial in natural product synthesis and drug discovery .
- Researchers utilize it for reactions such as Michael additions, aldol reactions, and cycloadditions, enabling the synthesis of optically active compounds .
- It enhances the enantioselectivity of metal-catalyzed processes, such as asymmetric hydrogenation and cross-coupling reactions .
- It participates in the synthesis of chiral polymers, which find applications in drug delivery, sensors, and optoelectronics .
Organic Synthesis and Medicinal Chemistry
Asymmetric Epoxidation Reactions
Enantioselective Organocatalysis
Chiral Ligands in Transition Metal Complexes
Materials Science and Polymer Chemistry
Environmental Chemistry and Toxicology
properties
IUPAC Name |
(2R)-2-benzhydryloxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZITUGLJWMLCF-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Benzhydryloxirane |
Synthesis routes and methods I
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Synthesis routes and methods III
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Synthesis routes and methods IV
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